2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole
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Overview
Description
2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Derivatives
Heterocyclic Compounds Synthesis : A study by (Abignente et al., 1987) explored the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives. The research delved into reactions of 2-aminobenzothiazoles with various compounds to obtain these derivatives.
Novel Antimicrobial Agents : Research by (Al‐Tel et al., 2011) involved the synthesis of new antimicrobial agents, including imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole. The study emphasized their antimicrobial activities against various bacteria and fungi.
Synthesis for Anticancer Activity : The study by (Waghmare et al., 2013) described the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazole for in-vitro anticancer activity against various human cancer cell lines.
Applications in Coatings and Materials
- Antimicrobial Additives in Coatings : A study by (El‐Wahab et al., 2015) investigated heterocyclic compounds including 4-(methylthio)-3-phenylsulfonyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste.
Biological Activities
- Immunosuppressive and Cytotoxic Properties : Research by (Abdel‐Aziz et al., 2011) on 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives (a related compound) revealed their potent immunosuppressive and cytotoxic activities against various immune cells and cancer cell lines.
Miscellaneous Research
- Radio-sensitizing Agents : A study by (Majalakere et al., 2020) focused on the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as potential radiosensitizers and anticarcinogenic compounds, showing significant activity against various cancer cell lines.
properties
Product Name |
2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole |
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Molecular Formula |
C14H9BrN4S2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9BrN4S2/c15-12-10(17-13-16-6-3-7-19(12)13)8-20-14-18-9-4-1-2-5-11(9)21-14/h1-7H,8H2 |
InChI Key |
FTRJWJWFHCFMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=NC4=N3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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